(R)-(+)-[(R)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane
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Overview
Description
®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the field of organic chemistry. Its structure includes a ferrocene backbone, which provides stability and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane typically involves the reaction of ferrocene derivatives with phosphine ligands. The process often requires the use of inert atmosphere conditions to prevent oxidation and degradation of the sensitive phosphine groups . The reaction is usually carried out in solvents like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature and pressure, is essential to maintain the quality and enantiomeric purity of the product .
Chemical Reactions Analysis
Types of Reactions
®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The phosphine ligands can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts like palladium, copper, and silver. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, ferrocenium ions are formed, while in substitution reactions, various substituted phosphine derivatives can be obtained .
Scientific Research Applications
®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane has a wide range of scientific research applications, including:
Biology: The compound’s ability to form stable complexes with transition metals makes it useful in studying metalloproteins and enzyme mimics.
Medicine: Its role in asymmetric synthesis is valuable in the production of chiral pharmaceuticals, which require high enantiomeric purity for efficacy and safety.
Mechanism of Action
The mechanism by which ®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane exerts its effects involves the coordination of the phosphine ligands to transition metal centers. This coordination facilitates the formation of chiral metal complexes, which can then participate in various catalytic cycles. The ferrocene backbone provides stability and electronic properties that enhance the reactivity and selectivity of these complexes .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane: A similar compound with the opposite chirality, used in similar applications but providing different enantioselectivity.
®-(+)-2-Diphenylphosphinoferrocenylamine: Another chiral ligand with a simpler structure, used in asymmetric synthesis but with different reactivity and selectivity profiles.
Uniqueness
®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane is unique due to its combination of a ferrocene backbone and two phosphine ligands, providing both stability and high reactivity. Its ability to form stable chiral metal complexes makes it particularly valuable in asymmetric synthesis, where precise control of stereochemistry is essential .
Properties
Molecular Formula |
C43H39FeNP2 |
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Molecular Weight |
687.6 g/mol |
InChI |
InChI=1S/C38H34NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h3-29,38H,1-2H3;1-5H;/t38-;;/m0../s1 |
InChI Key |
DEHRMLQYTSYVBC-ZCLNGFLVSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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